molecular formula C13H10N2S B154599 N-Phenyl-1,3-benzothiazol-2-amine CAS No. 1843-21-6

N-Phenyl-1,3-benzothiazol-2-amine

Cat. No. B154599
CAS RN: 1843-21-6
M. Wt: 226.3 g/mol
InChI Key: QDTDFSFRIDFTCF-UHFFFAOYSA-N
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Description

“N-Phenyl-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C13-H10-N2-S .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N’- (1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3- (3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of “N-Phenyl-1,3-benzothiazol-2-amine” can be analyzed based on its molecular weight, XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, and Monoisotopic Mass .


Chemical Reactions Analysis

Benzothiazoles have been synthesized through various reactions such as the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A series of novel N’- (1,3-benzothiazol-2-yl)-arylamides were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids .


Physical And Chemical Properties Analysis

“N-Phenyl-1,3-benzothiazol-2-amine” has a molecular weight of 302.4, XLogP3 of 5.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 3, Exact Mass of 302.08776963, and Monoisotopic Mass of 302.08776963 .

Scientific Research Applications

Drug Design

Benzothiazoles, including N-Phenyl-1,3-benzothiazol-2-amine, are of great interest in drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .

Anti-Cancer Activity

N-Phenyl-1,3-benzothiazol-2-amine derivatives have shown selective cytotoxicity against tumorigenic cell lines . This makes them potential candidates for anti-cancer drug development.

Anti-Bacterial Activity

Several 2-aminobenzothiazoles, which include N-Phenyl-1,3-benzothiazol-2-amine, have demonstrated antibacterial activity . This suggests their potential use in the development of new antibacterial agents.

Anti-Diabetic Activity

2-Aminobenzothiazoles have also shown antidiabetic activity . This indicates their potential in the treatment of diabetes.

Anti-Inflammatory Activity

N-Phenyl-1,3-benzothiazol-2-amine and its derivatives have been associated with anti-inflammatory activity . This suggests their potential use in the treatment of inflammatory diseases.

Anti-Tuberculosis Agents

N-Phenyl-1,3-benzothiazol-2-amine derivatives have shown potential as anti-tuberculosis agents . This indicates their potential in the treatment of tuberculosis.

Anti-Viral Activity

N-Phenyl-1,3-benzothiazol-2-amine derivatives have shown potential as anti-viral agents . This suggests their potential use in the treatment of viral infections.

Green Chemistry

The synthesis methods of N-Phenyl-1,3-benzothiazol-2-amine can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . This highlights the compound’s role in promoting environmentally friendly chemical synthesis.

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Mechanism of Action

Target of Action

N-Phenyl-1,3-benzothiazol-2-amine is a benzothiazole derivative that has been found to exhibit significant anti-tubercular activity . The primary target of this compound is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

It is believed that the compound interacts with its target, dpre1, inhibiting its function and thereby disrupting the synthesis of the bacterial cell wall . This disruption leads to the death of the bacteria, making N-Phenyl-1,3-benzothiazol-2-amine a potent anti-tubercular agent .

Biochemical Pathways

The biochemical pathways affected by N-Phenyl-1,3-benzothiazol-2-amine are primarily those involved in the biosynthesis of the bacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakening of the cell wall and ultimately, the death of the bacteria .

Pharmacokinetics

The compound’s molecular weight of 226297 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of N-Phenyl-1,3-benzothiazol-2-amine’s action is the death of Mycobacterium tuberculosis bacteria . By inhibiting the DprE1 enzyme and disrupting the synthesis of the bacterial cell wall, the compound causes the bacteria to become structurally weak and ultimately leads to their death .

properties

IUPAC Name

N-phenyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTDFSFRIDFTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047735
Record name Anilinobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Phenyl-1,3-benzothiazol-2-amine

CAS RN

1843-21-6
Record name 2-Benzothiazolamine, N-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anilinobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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